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molecular formula C10H11ClO2 B8338529 2-Chloromethyl-3,5,6-trimethyl-[1,4]benzoquinone

2-Chloromethyl-3,5,6-trimethyl-[1,4]benzoquinone

Cat. No. B8338529
M. Wt: 198.64 g/mol
InChI Key: WLYDZHCJSPHCFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09447006B2

Procedure details

A flask was charged with 1-chloromethyl-2,5-dimethoxy-3,4,6-trimethyl-benzene (Ex-1B-3) (6.37 g, 27.9 mmol) and ACN (10 mL) then cooled to 0° C. A solution of CAN (31.3 g, 57.1 mmol) in water (10 mL) was added to the flask. After 1 h the reaction mixture was extracted with MTBE (3×50 mL). The combined MTBE layers were then washed with water (50 mL), dried over MgSO4, filtered and concentrated by rotary evaporation. Trituration of the crude product with MeOH yielded 4.49 g of 2-chloromethyl-3,5,6-trimethyl-[1,4]benzoquinone (Ex-1B-4) (81%) as a bright orange-yellow solid. 1H NMR (400 MHz, CDCl3) δ (ppm): 4.77 (s, 2H), 2.17 (s, 3H), 2.07 (s, 3H), 2.06 (s, 3H).
Quantity
6.37 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
31.3 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][C:3]1[C:8]([CH3:9])=[C:7]([O:10]C)[C:6]([CH3:12])=[C:5]([CH3:13])[C:4]=1[O:14]C.C(#N)C.O=[N+]([O-])[O-].[O-][N+](=O)[O-].[O-][N+](=O)[O-].[O-][N+](=O)[O-].[O-][N+](=O)[O-].[O-][N+](=O)[O-].[Ce+4].[NH4+].[NH4+]>O>[Cl:1][CH2:2][C:3]1[C:4](=[O:14])[C:5]([CH3:13])=[C:6]([CH3:12])[C:7](=[O:10])[C:8]=1[CH3:9] |f:2.3.4.5.6.7.8.9.10|

Inputs

Step One
Name
Quantity
6.37 g
Type
reactant
Smiles
ClCC1=C(C(=C(C(=C1C)OC)C)C)OC
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)#N
Step Two
Name
Quantity
31.3 g
Type
reactant
Smiles
O=[N+]([O-])[O-].[O-][N+]([O-])=O.[O-][N+]([O-])=O.[O-][N+]([O-])=O.[O-][N+]([O-])=O.[O-][N+]([O-])=O.[Ce+4].[NH4+].[NH4+]
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
After 1 h the reaction mixture was extracted with MTBE (3×50 mL)
Duration
1 h
WASH
Type
WASH
Details
The combined MTBE layers were then washed with water (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by rotary evaporation

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
ClCC=1C(C(=C(C(C1C)=O)C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.49 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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